molecular formula C20H31NO2S B12735161 Cetiedil, (S)- CAS No. 51567-16-9

Cetiedil, (S)-

Cat. No.: B12735161
CAS No.: 51567-16-9
M. Wt: 349.5 g/mol
InChI Key: MMNICIJVQJJHHF-IBGZPJMESA-N
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Chemical Reactions Analysis

Cetiedil undergoes various chemical reactions, including:

Common reagents used in these reactions include Clemmensen reagent for reduction and various acids and bases for esterification and substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1. Treatment of Sickle Cell Disease
Cetiedil has been extensively studied for its efficacy in managing vaso-occlusive crises associated with sickle cell disease. A double-blind randomized controlled trial demonstrated that a dosage of 0.4 mg/kg significantly reduced the number of painful sites and shortened the duration of crises compared to placebo . The compound's mechanism involves altering erythrocyte membrane permeability, which helps to prevent sickling.

2. Mechanism of Action
Cetiedil acts primarily by inhibiting Na+, K+, and Ca2+, Mg2±ATPases in erythrocyte membranes. This inhibition leads to changes in ion transport, promoting a more favorable shape and function of red blood cells, thus mitigating the sickling process.

Stability and Formulation Studies

1. Stability Studies
Research indicates that cetiedil citrate exhibits optimal stability at a pH range of 3.5 to 3.8, with degradation following a pseudo-first-order kinetics model. Stability tests showed that refrigerated solutions maintained efficacy longer than those stored at room temperature . The following table summarizes the degradation rates at different temperatures and pH levels:

Temperature (°C)pH 3.7 Degradation Rate (days⁻¹)pH 5.0 Degradation Rate (days⁻¹)
800.01150.200
600.00090.030
400.0003750.0031
300.00010.000995
250.00007810.00045
8--

The data supports a proposed shelf life of up to three years under optimal storage conditions .

Clinical Case Studies

1. Efficacy in Sickle Cell Crises
A study involving patients experiencing acute sickle cell crises found that cetiedil significantly improved patient outcomes when administered intravenously at specified dosages over a four-day period . The study included a total of 67 participants, demonstrating robust statistical significance in pain reduction.

2. Antisickling Effect
Another investigation highlighted cetiedil's antisickling effect, showing that it could inhibit erythrocyte sickling regardless of the timing of administration relative to deoxygenation events . The minimal concentration required for a significant effect was approximately 140 µM.

Broader Implications

1. Potential in Other Vascular Disorders
Beyond sickle cell disease, cetiedil's vasodilatory properties suggest potential applications in other vascular disorders where improved blood flow is critical. Its dual action as both a vasodilator and an anti-sickling agent positions it uniquely among therapeutic agents.

2. Research Tool in Cellular Biology
In addition to its clinical applications, cetiedil serves as a valuable tool in cellular biology research, particularly in studies related to ion channel behavior and membrane dynamics.

Comparison with Similar Compounds

Cetiedil is unique compared to other similar compounds due to its dual vasodilatory and anti-sickling properties. Some similar compounds include:

These compounds share some pharmacological properties with Cetiedil but differ in their specific mechanisms of action and therapeutic applications.

Properties

CAS No.

51567-16-9

Molecular Formula

C20H31NO2S

Molecular Weight

349.5 g/mol

IUPAC Name

2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate

InChI

InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1

InChI Key

MMNICIJVQJJHHF-IBGZPJMESA-N

Isomeric SMILES

C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3

Canonical SMILES

C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3

Origin of Product

United States

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